![molecular formula C18H16N4O2 B2882684 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide CAS No. 2097893-10-0](/img/structure/B2882684.png)
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide is a synthetic compound composed of a furan group, a pyrazole ring, and an indole moiety connected through ethyl and carboxamide linkers
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biochemical pathway involved.
Result of Action
Some indole derivatives have been reported to exhibit potent anticancer activities against certain cancer cell lines . The specific effects would depend on the compound’s interaction with its target and the resulting changes in biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Furan-3-yl Pyrazole: : Begin with furan-3-carboxaldehyde, which undergoes hydrazone formation with hydrazine, followed by cyclization with acetylacetone to yield the furan-3-yl pyrazole.
Formation of Indole-2-Carboxamide: : Start with indole, which is acylated with chloroformate to produce indole-2-carboxylic acid. This is subsequently converted into the carboxamide derivative via amidation.
Coupling Reaction: : Combine the furan-3-yl pyrazole and indole-2-carboxamide using an ethyl spacer through a nucleophilic substitution reaction, typically under basic conditions such as using sodium hydride in dimethylformamide.
Industrial Production Methods: Industrial production may follow similar routes but with optimizations for scale, such as continuous flow synthesis for the coupling step, or employing more cost-effective reagents and solvents. Reaction conditions might be fine-tuned to maximize yield and purity, using high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The furan and indole rings can be susceptible to oxidation reactions. Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: : Selective reduction of the pyrazole ring can be achieved using lithium aluminum hydride.
Substitution: : Halogenated derivatives of the compound can be obtained by reacting it with halogenating agents such as N-bromosuccinimide.
Oxidation: : m-Chloroperbenzoic acid in dichloromethane.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : N-bromosuccinimide in chloroform.
Oxidation: : Oxidized furan and indole derivatives.
Reduction: : Reduced pyrazole derivatives.
Substitution: : Halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: : The compound can serve as a ligand in coordination chemistry, forming complexes that catalyze organic reactions.
Materials Science: : Its unique structure can be incorporated into polymers or materials with specific electronic properties.
Enzyme Inhibition: : The compound may inhibit certain enzymes by binding to active sites, useful in studying enzyme mechanisms.
Protein Interaction: : It can act as a probe in protein-ligand interaction studies.
Pharmacology: : Investigated for its potential as a drug candidate, particularly in targeting specific protein pathways.
Diagnostics: : Modified versions can be used as fluorescent markers in diagnostic imaging.
Agriculture: : Potential use as a bioactive agent in pest control.
Chemical Synthesis: : Employed as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds:
N-{2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-indole-2-carboxamide: : Similar structure but with a phenyl ring instead of furan, affecting its electronic properties.
N-{2-[4-(thien-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide: : Incorporates a thiophene ring, which can impart different reactivity.
N-{2-[4-(pyrid-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide: : Uses a pyridyl ring, potentially affecting binding affinity and specificity.
Uniqueness: N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide’s unique combination of furan, pyrazole, and indole groups offers distinct electronic and steric properties, making it versatile for various scientific applications. Its specific structure allows for diverse functionalization and interactions with biological targets, setting it apart from other similar compounds.
This detailed exploration of this compound highlights its significance and potential across multiple scientific disciplines. How does it feel to you? Everything it should be?
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(17-9-13-3-1-2-4-16(13)21-17)19-6-7-22-11-15(10-20-22)14-5-8-24-12-14/h1-5,8-12,21H,6-7H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLNCZQZTSZSJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
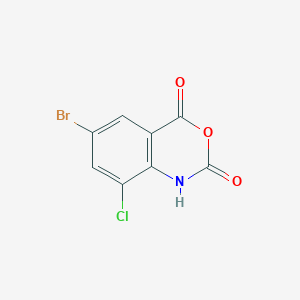
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2882609.png)
![5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882610.png)
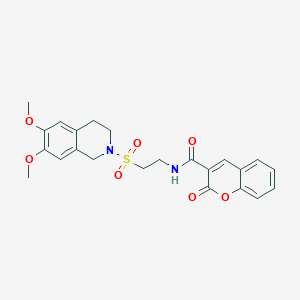

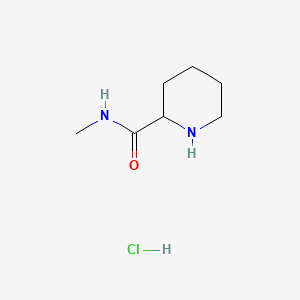
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)
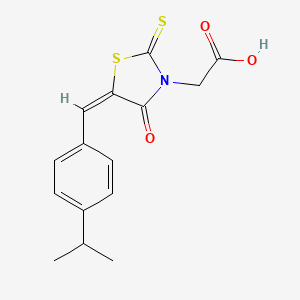
![N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2882619.png)
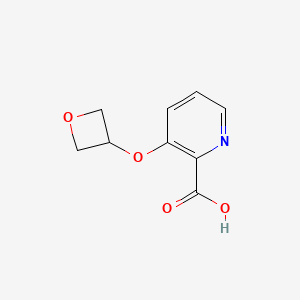
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2882621.png)
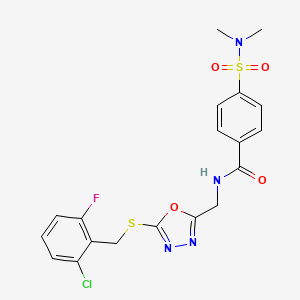
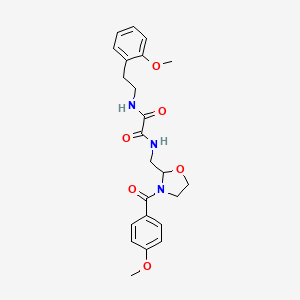
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2882624.png)
